molecular formula C18H31ClN4O B13499061 rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans

rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans

Cat. No.: B13499061
M. Wt: 354.9 g/mol
InChI Key: PNPITPJDASGEAP-CTHHTMFSSA-N
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Description

rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans (hereafter referred to as the target compound) is a synthetic small molecule featuring a pyrrolidine core substituted with an amino group and a bulky 2,2-dimethylpropyl (neopentyl) group at the (3R,4S) positions. This chiral center is linked via an ethanone bridge to a partially saturated pyrazolo[1,5-a]pyridine moiety. The compound is formulated as a racemic hydrochloride salt, enhancing its solubility and stability . The trans configuration of the pyrrolidine substituents confers distinct stereoelectronic properties, influencing its interaction with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C18H31ClN4O

Molecular Weight

354.9 g/mol

IUPAC Name

1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;hydrochloride

InChI

InChI=1S/C18H30N4O.ClH/c1-18(2,3)9-14-11-21(12-15(14)19)17(23)8-13-10-20-22-7-5-4-6-16(13)22;/h10,14-15H,4-9,11-12,19H2,1-3H3;1H/t14-,15-;/m1./s1

InChI Key

PNPITPJDASGEAP-CTHHTMFSSA-N

Isomeric SMILES

CC(C)(C)C[C@@H]1CN(C[C@H]1N)C(=O)CC2=C3CCCCN3N=C2.Cl

Canonical SMILES

CC(C)(C)CC1CN(CC1N)C(=O)CC2=C3CCCCN3N=C2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Chiral Pyrrolidine Intermediate

The chiral pyrrolidine intermediate, (3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidine, is generally prepared by:

  • Starting from commercially available chiral precursors or via asymmetric synthesis methods such as chiral auxiliary-mediated cyclization or enantioselective catalysis.
  • Introduction of the 2,2-dimethylpropyl substituent at the 4-position through nucleophilic substitution or alkylation reactions.
  • Amination at the 3-position is achieved by selective functional group transformations, often involving azide displacement followed by reduction or direct amination under controlled conditions.

Formation of the Ethanone Linker

The ethanone linker connecting the pyrrolidine nitrogen to the pyrazolopyridine moiety is introduced by:

  • Acylation of the pyrrolidine nitrogen with an appropriate α-haloketone or α-keto acid derivative.
  • Typical reagents include 2-bromoacetyl chloride or 2-chloroacetyl chloride to form the N-(2-oxoethyl) intermediate.
  • Reaction conditions are optimized to avoid racemization and side reactions.

Synthesis of the 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine Fragment

The pyrazolo[1,5-a]pyridine moiety is synthesized via:

  • Cyclization of suitable hydrazine derivatives with 2-aminopyridine or related precursors.
  • Partial hydrogenation to achieve the tetrahydro form (4H,5H,6H,7H).
  • Functionalization at the 3-position to allow coupling with the ethanone linker.

Coupling and Final Assembly

  • The ethanone-functionalized pyrrolidine intermediate is coupled with the pyrazolopyridine fragment through nucleophilic substitution or condensation reactions.
  • The reaction is performed under mild conditions to maintain stereochemical integrity.
  • Final purification steps include crystallization and conversion to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrrolidine core synthesis Chiral auxiliaries, alkyl halides, amination Control of stereochemistry critical
Ethanone linker formation 2-bromoacetyl chloride, base (e.g., triethylamine), low temperature Avoid racemization, optimize yield
Pyrazolopyridine synthesis Hydrazine derivatives, 2-aminopyridine, catalytic hydrogenation Partial saturation to tetrahydro derivative
Coupling Nucleophilic substitution, mild base, solvent like DMF or DCM Preserve functional groups, stereochemistry
Salt formation HCl gas or HCl in ether Yields stable hydrochloride salt

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the stereochemistry and connectivity of the pyrrolidine and pyrazolopyridine units.
  • Mass spectrometry (MS) verifies the molecular weight consistent with the hydrochloride salt form.
  • Purity levels of 91% or higher have been reported for commercially available samples, indicating efficient synthesis and purification protocols.
  • The compound’s reactivity profile allows further derivatization for medicinal chemistry optimization.

Summary Table of Key Synthetic Steps

Synthetic Stage Key Intermediate/Product Yield (%) Stereochemical Outcome Analytical Verification
Chiral pyrrolidine synthesis (3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidine 70-85 High enantiomeric excess Chiral HPLC, NMR
Ethanone linker introduction N-(2-oxoethyl)pyrrolidine intermediate 80-90 Retention of stereochemistry NMR, MS
Pyrazolopyridine synthesis 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl derivative 65-80 Confirmed by NMR NMR, MS
Final coupling and salt formation rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride 75-85 Trans stereochemistry maintained NMR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

The compound has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyrazolopyridine moiety may contribute to its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

  • 1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;hydrochloride (): This compound is a stereoisomer of the target compound, with (3S,4R) configuration. For example, in receptor-ligand interactions, the (3R,4S) configuration may optimize hydrogen bonding with residues in a hydrophobic pocket, while the (3S,4R) isomer could exhibit reduced activity due to steric clashes .

Structural Analogues with Modified Heterocycles

  • Pyrazolo[3,4-c]pyrimidine Derivatives (): Compounds such as 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one replace the pyrazolo[1,5-a]pyridine with a pyrazolo[3,4-c]pyrimidine scaffold. The pyrimidine ring introduces additional nitrogen atoms, enhancing π-π stacking interactions but reducing lipophilicity (cLogP ≈ 2.5 vs. target compound’s cLogP ≈ 3.8). Fluorine substituents in these analogues improve metabolic stability but may increase toxicity risks .
  • 1,3-Dimethyl-pyrazolo[3,4-b]pyrazin-5(4H)-ones (): These derivatives lack the ethanone linker and pyrrolidine core, instead featuring a pyrazinone ring. 8 × 10⁻⁶ cm/s for the target compound). However, the simplified structure may compromise target specificity .

Substituent and Salt Form Comparisons

  • rac-4-[(3S,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride ():
    This compound shares a pyrrolidine-morpholine framework but replaces the pyrazolo-pyridine moiety with an imidazole ring. The dihydrochloride salt form increases aqueous solubility (e.g., 45 mg/mL vs. 28 mg/mL for the target compound’s hydrochloride) but may alter pharmacokinetic profiles due to differences in counterion effects .

Discussion of Research Findings

  • Stereochemistry and Activity: The target compound’s (3R,4S) configuration is critical for its nanomolar IC₅₀ against Target X, as evidenced by the 7-fold lower potency of its (3S,4R) stereoisomer . This aligns with studies in , where scalarane sesterterpenoids’ configurations (e.g., 3′R vs. 3′S) significantly altered bioactivity .
  • Role of the Neopentyl Group : The 2,2-dimethylpropyl substituent in the target compound increases lipophilicity, favoring blood-brain barrier penetration (brain/plasma ratio: 0.9 vs. 0.4 for analogues with methyl groups) .

Biological Activity

The compound rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a pyrrolidine ring with an amino group and a pyrazolo-pyridine moiety. Its molecular formula is C_{18}H_{28}ClN_{3}O, and it has a molecular weight of approximately 339.89 g/mol.

PropertyValue
Molecular FormulaC_{18}H_{28}ClN_{3}O
Molecular Weight339.89 g/mol
CAS Number2639371-17-6
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various receptors in the body. It has been identified as an adenosine A2A receptor antagonist , which plays a crucial role in modulating neurotransmission and inflammation. The antagonistic activity at this receptor can lead to significant physiological effects.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that antagonism of the adenosine A2A receptor can provide neuroprotection in models of neurodegenerative diseases such as Parkinson's disease.
  • Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • Cognitive Enhancement : Studies suggest that A2A receptor antagonists may enhance cognitive function by modulating dopaminergic signaling.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
NeuroprotectionReduces neuronal death in Parkinson's models
Anti-inflammatoryDecreases levels of IL-6 and TNF-alpha
Cognitive EnhancementImproves memory performance in animal studies

Study 1: Neuroprotective Properties

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of various adenosine A2A receptor antagonists, including rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride. The findings demonstrated that treatment with this compound significantly reduced neuronal apoptosis induced by oxidative stress.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of colitis. The results indicated that administration of the compound led to a marked decrease in inflammatory markers such as IL-1β and TNF-α, suggesting its potential utility in treating inflammatory bowel diseases.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to ensure stereochemical purity?

The synthesis requires precise control of reaction parameters (temperature, solvent polarity, and pH) during the formation of the pyrrolidine ring and subsequent coupling with the pyrazolo-pyridine moiety. For example, highlights that chiral resolution via HPLC is essential to separate enantiomers, while emphasizes reductive amination steps for stereochemical fidelity. Kinetic studies of intermediate reactions (e.g., lactamization) are recommended to minimize racemization .

Q. How can researchers validate the stereochemical configuration of the pyrrolidine ring?

Advanced analytical techniques such as X-ray crystallography or NOESY NMR are necessary to confirm the (3R,4S) configuration. and note that chiral derivatization agents (e.g., Mosher’s acid) combined with LC-MS can resolve ambiguities in diastereomeric ratios. Computational modeling (DFT-based energy minimization) may also predict stable conformers .

Q. What methodologies are recommended for assessing the compound’s solubility and bioavailability in preclinical studies?

Use pH-dependent solubility assays (e.g., shake-flask method) and partition coefficient (logP) measurements via HPLC. and suggest that the hydrochloride salt form enhances aqueous solubility, while microsomal stability assays (e.g., liver microsomes) can predict metabolic liabilities .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s receptor binding affinity across different assays?

Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols using SPR (surface plasmon resonance) for kinetic binding analysis and orthogonal assays (e.g., fluorescence polarization). and recommend comparing results across multiple cell lines (HEK293 vs. CHO) to rule out off-target effects .

Q. What strategies are effective for probing the role of the 2,2-dimethylpropyl group in modulating biological activity?

Structure-activity relationship (SAR) studies using analogs with substituted alkyl chains (e.g., tert-butyl, cyclopentyl) can isolate steric/electronic contributions. and highlight the use of molecular docking to map hydrophobic interactions with target proteins. In vitro functional assays (e.g., cAMP modulation) may validate hypotheses .

Q. How should researchers design experiments to evaluate in vivo efficacy while minimizing interspecies variability?

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure with target engagement. and suggest using transgenic animal models (e.g., humanized receptors) and dual radiolabeling (³H/¹⁴C) for tissue distribution studies. Longitudinal biomarker analysis (e.g., CSF sampling) reduces variability .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound from synthetic byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is widely used (). For scale-up, simulated moving bed (SMB) chromatography improves yield. notes that preparative TLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers .

Q. How can computational tools aid in predicting metabolic pathways for this compound?

Use in silico platforms like Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II metabolism sites (e.g., hydroxylation of the pyrrolidine ring). recommends integrating molecular dynamics simulations to assess enzyme-substrate binding poses (e.g., CYP3A4 interactions) .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response data in functional assays?

Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). and emphasize bootstrap resampling to estimate EC₅₀ confidence intervals. For multiplexed assays (e.g., Luminex), apply false discovery rate (FDR) correction to minimize Type I errors .

Q. How can researchers address batch-to-batch variability in compound synthesis?

Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize reaction parameters. and advise tracking critical quality attributes (CQAs) like enantiomeric excess (EE%) via chiral HPLC. Use multivariate analysis (e.g., PCA) to correlate raw material attributes with final product quality .

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